1-Chloro-2-(3-chloropropyl)-6-iodobenzene

Halogen bonding Computational chemistry Medicinal chemistry

1-Chloro-2-(3-chloropropyl)-6-iodobenzene (CAS 1805677-61-5, molecular formula C₉H₉Cl₂I, molecular weight 314.97 g/mol) is a tri-substituted halogenated aromatic compound bearing a chlorine atom at position 1, a 3-chloropropyl chain at position 2, and an iodine atom at position 6 on the benzene ring. The canonical SMILES is ClCCCc1cccc(I)c1Cl and the IUPAC name is 2-chloro-1-(3-chloropropyl)-3-iodobenzene.

Molecular Formula C9H9Cl2I
Molecular Weight 314.97 g/mol
Cat. No. B14034595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(3-chloropropyl)-6-iodobenzene
Molecular FormulaC9H9Cl2I
Molecular Weight314.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Cl)CCCCl
InChIInChI=1S/C9H9Cl2I/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2
InChIKeyASIZNJVHXWEPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(3-chloropropyl)-6-iodobenzene (CAS 1805677-61-5): Structural Identity and Reference Baseline for Procurement of a Halogenated Aromatic Building Block


1-Chloro-2-(3-chloropropyl)-6-iodobenzene (CAS 1805677-61-5, molecular formula C₉H₉Cl₂I, molecular weight 314.97 g/mol) is a tri-substituted halogenated aromatic compound bearing a chlorine atom at position 1, a 3-chloropropyl chain at position 2, and an iodine atom at position 6 on the benzene ring . The canonical SMILES is ClCCCc1cccc(I)c1Cl and the IUPAC name is 2-chloro-1-(3-chloropropyl)-3-iodobenzene . It belongs to the class of chloro-iodo functionalized benzenes that serve as versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and medicinal chemistry programs [1]. Commercially available purity specifications typically reach NLT 98% .

Why Regioisomeric and Analog Substitutes Cannot Replace 1-Chloro-2-(3-chloropropyl)-6-iodobenzene in Target Applications


The specific 1,2,6-substitution pattern of this compound dictates its steric and electronic profile in ways that regioisomers—such as the 1,2,3- , 1,2,4- , 1,3,5- [1], or 1,3,4- [2] variants—cannot replicate. The ortho relationship between the chlorine and the chloropropyl chain creates a unique steric environment that affects the conformational preference of the side chain, while the iodine at position 6, being para to the chloropropyl group and meta to the chlorine, experiences a distinct combination of inductive and resonance effects that modulate its oxidative addition reactivity in cross-coupling [3]. Generic substitution with a different regioisomer would alter the regioselectivity of subsequent transformations and the halogen bonding geometry, potentially compromising synthetic yields or biological target engagement.

Quantitative Differentiation Evidence for 1-Chloro-2-(3-chloropropyl)-6-iodobenzene Against Closest Analogs


Iodine Substituent Position Drives Halogen Bond Strength Differential for Ortho-Chloro-Containing Iodobenzenes

Computational studies on substituted iodobenzenes demonstrate that electron-withdrawing substituents such as chlorine strengthen the σ-hole on iodine, thereby enhancing halogen bond donor capacity. In the 1,2,6-regioisomer, the chlorine atom is positioned ortho to the chloropropyl chain and ortho to the iodine, placing it in direct proximity to the iodine atom. This ortho relationship produces a pronounced enhancement of the electrostatic potential on the iodine σ-hole relative to meta- or para-chloro analogs, as shown by quantum calculations on related systems where ortho electron-withdrawing groups increase the halogen bond interaction energy by 0.5–1.2 kcal/mol compared to the para-substituted isomer [1]. Although no head-to-head experimental binding data exist for this specific compound series, the class-level inference from systematic computational surveys of substituted iodobenzenes with ammonia establishes that ortho-chloro substitution strengthens the C–I···N halogen bond versus para-chloro substitution [2].

Halogen bonding Computational chemistry Medicinal chemistry

Purity Benchmarking: NLT 98% Specification Establishes Procurement Quality Baseline for 1-Chloro-2-(3-chloropropyl)-6-iodobenzene

The commercially available 1-chloro-2-(3-chloropropyl)-6-iodobenzene is specified at NLT 98% purity by suppliers such as MolCore (ISO-certified) , whereas competing regioisomers are offered at a lower specification of ≥95% by certain vendors . The quantifiable purity differential of ≥3 percentage points represents a meaningful reduction in impurity burden for synthetic applications where side reactions from halogenated byproducts can compromise yield.

Quality control Chemical procurement Specifications

Molecular Weight and Heavy Atom Count Differentially Influence Crystallinity Prediction Against Regioisomers

All C₉H₉Cl₂I regioisomers share an identical molecular weight of 314.97 g/mol and heavy atom count of 12 (2 Cl, 1 I, 9 C). However, the specific substitution pattern of the 1,2,6-isomer results in a lower predicted molecular symmetry compared to the 1,3,5-isomer (which possesses a plane of symmetry through C-2 and C-5). Reduced symmetry in halogenated aromatics is associated with a lower propensity for close-packed crystal lattices, which can translate into lower melting points and improved solubility in organic solvents [1]. While no experimental melting point data are publicly available for this compound series, the symmetry argument provides a class-level inference that the 1,2,6-substitution pattern may offer a solubility advantage over the symmetric 1,3,5-analog for solution-phase reaction applications.

Physicochemical properties Pre-formulation Crystallography

Estimated LogP Differential of 1-Chloro-2-(3-chloropropyl)-6-iodobenzene Versus De-iodinated Analog Informs Solvent Extraction Behavior

The computed logP for 1-chloro-2-(3-chloropropyl)-6-iodobenzene is predicted to fall in the range of approximately 3.8–4.5 based on the additive contribution of its substituents (Cl, I, and chloropropyl chain) . In contrast, the de-iodinated analog (1-chloro-2-(3-chloropropyl)benzene, lacking the iodine atom) exhibits a substantially lower predicted logP of approximately 3.0–3.5, a difference of roughly 0.5–1.0 log units that corresponds to a 3- to 10-fold difference in octanol/water partition coefficient. The presence of the iodine atom therefore imparts a quantifiable increase in lipophilicity that directly affects chromatographic retention and liquid-liquid extraction behavior.

Lipophilicity Partition coefficient Extraction optimization

Priority Procurement Scenarios for 1-Chloro-2-(3-chloropropyl)-6-iodobenzene in Research and Industrial Settings


Medicinal Chemistry Halogen Bond Donor Scaffold Optimization

When designing ligands that rely on halogen bonding to a protein backbone carbonyl or a structured water molecule, the predicted 0.5–1.2 kcal/mol enhancement in C–I···O/N halogen bond strength [1] for the ortho-chloro-substituted 1,2,6-isomer over para-substituted analogs justifies its selection as a prioritized scaffold. This energetic advantage, if realized in a biological context, can translate into a 2- to 7-fold improvement in binding affinity (ΔΔG at physiological temperature) [1]. Procurement of this isomer enables SAR campaigns that systematically exploit the ortho-halogen σ-hole enhancement effect.

Palladium-Catalyzed Cross-Coupling with Regiochemical Control

The iodine at position 6, flanked by the ortho-chlorine and the ortho-chloropropyl chain, defines a unique steric and electronic environment for oxidative addition to Pd(0). In Suzuki-Miyaura, Heck, or Sonogashira couplings, the differential steric shielding of the C–I bond relative to other regioisomers may favor mono-coupling over di-coupling side reactions, particularly when using bulky boronic acids or alkenes. Procurement of this specific isomer is essential when synthetic routes require the iodine to be the sole coupling handle with the remaining chloro substituents preserved for subsequent orthogonal transformations [2].

Pre-formulation Solubility Screening in Organic Solvent Systems

For early-stage physicochemical profiling, the lower predicted symmetry of the 1,2,6-isomer suggests reduced crystal lattice energy compared to the symmetric 1,3,5-isomer [3], potentially yielding higher kinetic solubility in solvents such as DMF, DMSO, or THF. Procurement of this isomer for solubility screening reduces the risk of encountering poorly soluble crystalline forms that could confound biological assay readouts or limit achievable concentration in reaction mixtures.

Synthetic Intermediate Requiring High Purity Baseline for Multi-Step Sequences

In multi-step synthetic routes where halogenated impurities can propagate through subsequent steps and accumulate, the NLT 98% purity specification available for this compound provides a 60% lower maximum impurity burden compared to regioisomers supplied at ≥95% purity. This purity differential becomes especially critical when the compound serves as the starting material for sequences exceeding 5 synthetic steps, where impurity amplification can erode overall yield and complicate final product purification.

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